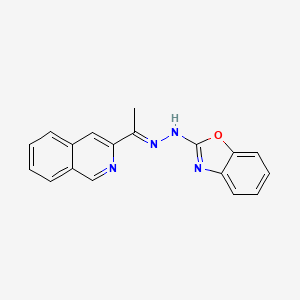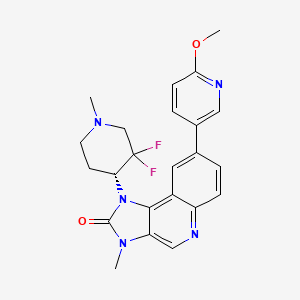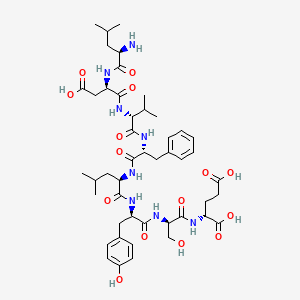
8-Azido-ATP (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-ATP (trisodium), also known as 8-Azidoadenosine 5’-triphosphate trisodium, is a photoreactive nucleotide analog. This compound is particularly useful in the identification of proteins, such as DNA-dependent RNA polymerase. It contains an azide group, which makes it a valuable reagent in click chemistry, specifically for copper-catalyzed azide-alkyne cycloaddition reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-ATP (trisodium) involves the introduction of an azido group at the 8-position of adenosine triphosphate. This is typically achieved through a series of chemical reactions that include the protection of functional groups, selective azidation, and subsequent deprotection steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 8-Azido-ATP (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability over extended periods .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azido-ATP (trisodium) undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, DBCO, BCN.
Major Products: The major products formed from these reactions are triazole derivatives, which are valuable in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
8-Azido-ATP (trisodium) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 8-Azido-ATP (trisodium) involves its incorporation into nucleotide-binding sites of proteins. Upon exposure to ultraviolet light, the azido group forms a highly reactive nitrene species, which covalently binds to nearby amino acid residues. This photoreactive property allows for the identification and characterization of protein-nucleotide interactions .
Molecular Targets and Pathways:
Molecular Targets: DNA-dependent RNA polymerase, ATP-binding proteins.
Pathways Involved: The compound is involved in pathways related to nucleotide metabolism and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
8-Azidoadenosine: Similar to 8-Azido-ATP but lacks the triphosphate group.
2-Azido-ATP: Another azido-modified ATP analog with the azido group at the 2-position.
Uniqueness: 8-Azido-ATP (trisodium) is unique due to its specific azido modification at the 8-position, which provides distinct photoreactive properties and makes it particularly useful in click chemistry and photochemical crosslinking .
Eigenschaften
Molekularformel |
C10H12N8Na3O13P3 |
|---|---|
Molekulargewicht |
614.14 g/mol |
IUPAC-Name |
trisodium;[[[(2R,4S,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N8O13P3.3Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);;;/q;3*+1/p-3/t3-,5?,6+,9-;;;/m1.../s1 |
InChI-Schlüssel |
IPQLOBGZIWMBCQ-WSNIFWRSSA-K |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)



![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)

![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)

